1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine
CAS No.:
Cat. No.: VC18582971
Molecular Formula: C12H14F4N2
Molecular Weight: 262.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F4N2 |
|---|---|
| Molecular Weight | 262.25 g/mol |
| IUPAC Name | 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine |
| Standard InChI | InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2 |
| Standard InChI Key | BRBBZTVFKGLHKL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is C₁₂H₁₄F₄N₂, with a molecular weight of 262.25 g/mol. The IUPAC name is 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine, reflecting its substitution pattern on the benzyl and piperazine moieties.
Structural Features
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Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .
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Benzyl Group: Substituted at the 2-position with fluorine and the 6-position with a trifluoromethyl (–CF₃) group. The –CF₃ group is strongly electron-withdrawing, while fluorine introduces steric hindrance and modulates electronic effects .
Key Structural Comparisons
| Compound | Substitution Pattern | Key Differences |
|---|---|---|
| TFMPP | 3-Trifluoromethylphenyl | Lacks fluorine substitution |
| 1-(2-Fluorophenyl)piperazine | Fluorine at 2-position | Lacks –CF₃ group |
| 1-(4-Tolyl)piperazine | Methyl group at 4-position | Simpler electronic profile |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Reduction of 2-Fluoro-6-(trifluorophenyl)benzonitrile:
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Carbamate Formation:
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Piperazine Coupling:
Key Reactions
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Alkylation/Acylation: The piperazine nitrogen atoms undergo alkylation with electrophiles (e.g., alkyl halides) .
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Nucleophilic Substitution: The –CF₃ group stabilizes adjacent electrophilic centers, facilitating substitution reactions .
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Coordination Chemistry: The piperazine ring acts as a bidentate ligand for transition metals .
Chemical and Physical Properties
Reactivity Profile
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Electronic Effects: The –CF₃ group withdraws electron density, polarizing the benzyl ring and enhancing electrophilicity.
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Solubility: Limited solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the piperazine ring .
Spectroscopic Data
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